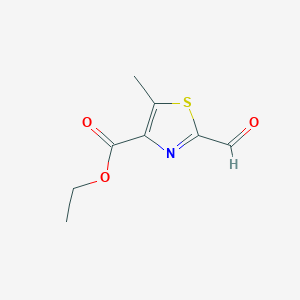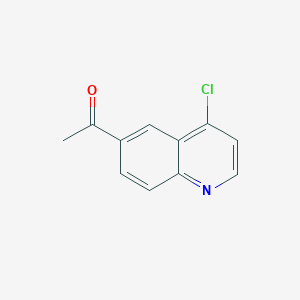
Butanoic acid, 2-acetyl-4,4-dimethoxy-, methyl ester
Overview
Description
“Butanoic acid, 2-acetyl-4,4-dimethoxy-, methyl ester” is a chemical compound. It is also known as "methyl 2-acetyl-4,4-dimethoxybutanoate" .
Chemical Reactions Analysis
Esters, including “Butanoic acid, 2-acetyl-4,4-dimethoxy-, methyl ester”, can undergo a variety of reactions. One common reaction is hydrolysis, which can be catalyzed by either an acid or a base . In acidic hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst . The products of this reaction are a carboxylic acid and an alcohol . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .Scientific Research Applications
Synthesis of Chromones
This compound may be used in the microwave-mediated synthesis of 2,2-dimethyl-2H-chromones . Chromones are a class of compounds with diverse biological activities and potential therapeutic applications .
Preparation of Dihydropyrano Chromone Analogs
It is also utilized in the preparation of alkyl substituted 3′R,4′R-di-O-(-)-camphanoyl-2′,2′-dimethyldihydropyrano[2,3-f]chromone (DCP) analogs. These analogs are significant due to their potential pharmacological properties .
Pharmaceutical Impurity Synthesis
The compound serves as an impurity in the synthesis of Palbociclib , which is a medication used for treating HR-positive and HER2-negative breast cancer. It is related to the selective inhibition of cyclin-dependent kinases CDK4 and CDK6 .
Mechanism of Action
are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group. They are widely used in a variety of applications from the synthesis of polymers to the flavoring of foods. The properties and reactions of esters are similar to those of other carbonyl compounds. For example, they can participate in nucleophilic acyl substitution and reduction reactions .
In terms of pharmacokinetics , esters are often used in drug design because they can alter the absorption, distribution, metabolism, and excretion (ADME) properties of bioactive compounds. For example, esterification can be used to improve the lipophilicity of a drug, which can enhance its absorption through biological membranes .
The action environment can greatly influence the stability and efficacy of esters. Factors such as pH, temperature, and the presence of esterases (enzymes that catalyze the hydrolysis of esters) can affect the stability of an ester .
properties
IUPAC Name |
methyl 2-acetyl-4,4-dimethoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-6(10)7(9(11)14-4)5-8(12-2)13-3/h7-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBANYKLPSKHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC(OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1433716.png)




![Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-](/img/structure/B1433723.png)




